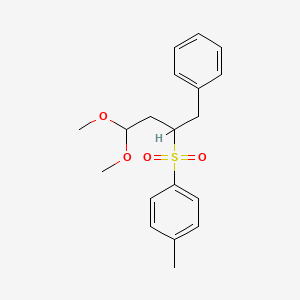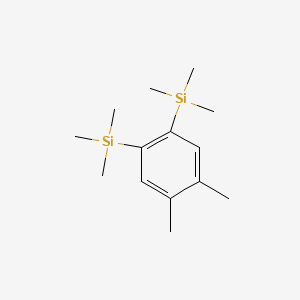![molecular formula C30H50N4O4 B14337579 Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine CAS No. 101227-29-6](/img/structure/B14337579.png)
Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 1,6-hexanediamine, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane], and 1,2-propanediamine. It is widely used in various industrial applications due to its excellent mechanical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine involves a series of polymerization reactions. The primary components, 1,6-hexanediamine and 1,2-propanediamine, are reacted with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is carefully monitored to ensure the correct molecular weight and polymer structure are achieved. The resulting polymer is then purified and processed into various forms for different applications .
化学反应分析
Types of Reactions
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives of the polymer, while substitution reactions can introduce new functional groups into the polymer chain .
科学研究应用
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in medical devices and implants.
作用机制
The mechanism by which 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its mechanical strength and chemical resistance. The specific pathways involved depend on the application and the environment in which the polymer is used .
相似化合物的比较
Similar Compounds
Hexamethylenediamine: A similar diamine used in the production of polymers.
Phenol, 4,4’- (1-methylethylidene)bis-, polymer with (chloromethyl)oxirane: Another polymer with similar structural components.
1,3-Benzenedimethanamine, polymer with 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) and 2,2,4-trimethyl-1,6-hexanediamine: A related polymer with different diamine components.
Uniqueness
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
属性
CAS 编号 |
101227-29-6 |
|---|---|
分子式 |
C30H50N4O4 |
分子量 |
530.7 g/mol |
IUPAC 名称 |
hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine |
InChI |
InChI=1S/C21H24O4.C6H16N2.C3H10N2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-3(5)2-4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;3H,2,4-5H2,1H3 |
InChI 键 |
CGEFRFLJTXOHLO-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)N.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
相关CAS编号 |
101227-29-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















